(R)-BAY-598

Enantioselectivity SMYD2 inhibition Chemical probe validation

(R)-BAY-598 is the definitive negative control for SMYD2 inhibition studies, exhibiting a ~63-fold reduction in potency (IC50 = 1.7 µM) compared to the active (S)-enantiomer. Its matched pharmacokinetic profile ensures rigorous interpretation of SMYD2-dependent phenotypes in cellular and in vivo assays, free from chemotype-related off-target effects.

Molecular Formula C22H20Cl2F2N6O3
Molecular Weight 525.3 g/mol
Cat. No. B10753065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-BAY-598
Molecular FormulaC22H20Cl2F2N6O3
Molecular Weight525.3 g/mol
Structural Identifiers
SMILESCCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO
InChIInChI=1S/C22H20Cl2F2N6O3/c1-2-31(19(34)11-33)18-10-32(30-20(18)13-6-7-16(23)17(24)8-13)22(28-12-27)29-14-4-3-5-15(9-14)35-21(25)26/h3-9,18,21,33H,2,10-11H2,1H3,(H,28,29)/t18-/m0/s1
InChIKeyOTTJIRVZJJGFTK-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure (R)-BAY-598 for Enantioselective SMYD2 Probe Research


(R)-BAY-598 ((R)-4, CAS 1906920-28-2) is the R-enantiomer of the aminopyrazoline-based chemical probe BAY-598, originally developed as a substrate-competitive inhibitor of the protein lysine methyltransferase SMYD2 [1]. Unlike its active counterpart (S)-BAY-598, (R)-BAY-598 exhibits significantly attenuated SMYD2 inhibitory potency (IC50 = 1.7 µM vs. 27 nM), establishing it as a critical negative control tool for validating on-target pharmacology in cellular and in vivo studies [1].

Why (R)-BAY-598 Cannot Be Replaced by Other SMYD2 Inhibitors


Substituting (R)-BAY-598 with other SMYD2 inhibitors (e.g., LLY-507, AZ505) or even the active S-enantiomer undermines experimental validity in target engagement studies. (R)-BAY-598's unique property as an enantiomeric negative control with a ~63-fold reduction in SMYD2 inhibitory potency (IC50 = 1.7 µM) compared to (S)-BAY-598 (IC50 = 27 nM) [1] makes it the only compound capable of controlling for off-target effects of the BAY-598 chemotype in functional assays. This enantiomeric specificity is critical for rigorous interpretation of SMYD2-dependent phenotypes [1][2].

Quantitative Differentiation Evidence for (R)-BAY-598


Enantiomeric Potency Differential: (R)-BAY-598 vs. (S)-BAY-598

(R)-BAY-598 is the R-enantiomer of BAY-598 and exhibits a 63-fold lower SMYD2 inhibitory potency compared to the S-enantiomer. In a biochemical scintillation proximity assay (SPA) using recombinant SMYD2 and a p53-derived peptide substrate, (R)-BAY-598 displayed an IC50 of 1.7 µM, whereas (S)-BAY-598 (the active probe) showed an IC50 of 27 nM [1]. This potency difference is consistent with X-ray crystallography showing that the S-configuration optimally positions the hydroxyacetamide substituent for hydrogen bonding with Thr185 in the SMYD2 active site, a conformation not achievable by the R-enantiomer [1].

Enantioselectivity SMYD2 inhibition Chemical probe validation

Off-Target PAR1 Antagonism Profile: (R)-BAY-598 vs. (S)-BAY-598

The enantiomers of BAY-598 display divergent activity against proteinase-activated receptor 1 (PAR1), a known off-target of aminopyrazoline scaffolds. (R)-BAY-598 shows minimal PAR1 antagonism (IC50 >30 µM), while (S)-BAY-598 retains measurable PAR1 activity (IC50 = 1.7 µM) [1]. This >17-fold selectivity window for PAR1 antagonism in (R)-BAY-598 further supports its utility as a negative control, as it reduces the likelihood of confounding PAR1-mediated effects in cellular and in vivo models where PAR1 signaling may be active [1].

Selectivity profiling PAR1 antagonism Off-target control

Cellular Target Engagement: p53K370 Methylation Reduction

While cellular IC50 data for (R)-BAY-598 are not explicitly reported in primary literature, (S)-BAY-598 potently reduces p53K370 monomethylation in cells with an IC50 of 58 nM, confirming robust cellular target engagement [1]. In KYSE-150 esophageal cancer cells, (S)-BAY-598 reduces p53K370me with an IC50 of 50 nM [2]. Given the 63-fold biochemical potency differential between enantiomers, (R)-BAY-598 is predicted to exhibit minimal cellular SMYD2 inhibition at concentrations up to 10 µM, serving as an effective negative control in cell-based phenotypic assays [1].

Cellular potency p53 methylation Target engagement

Comparative Potency Against Alternative SMYD2 Inhibitors

Relative to other SMYD2 chemical probes, (R)-BAY-598 exhibits the lowest SMYD2 inhibitory potency. (S)-BAY-598 (IC50 = 27 nM) is comparable in potency to LLY-507 (IC50 <15 nM for p53 peptide methylation) [1] and substantially more potent than AZ505 (IC50 = 120 nM) [2]. In contrast, (R)-BAY-598 (IC50 = 1.7 µM) is >10-fold less potent than AZ505 and >100-fold less potent than LLY-507 [3]. This pronounced potency gap ensures that any residual SMYD2 inhibition by (R)-BAY-598 is negligible under standard assay conditions, reinforcing its suitability as a negative control [3].

SMYD2 inhibitor comparison LLY-507 AZ505

In Vivo Negative Control Utility in Xenograft Models

In a pancreatic ductal adenocarcinoma (PDAC) xenograft model, treatment with 50 mg/kg (S)-BAY-598 once daily (oral) combined with gemcitabine (100 mg/kg every third day) resulted in significant tumor volume reduction, confirming in vivo target engagement [1]. While (R)-BAY-598 itself has not been extensively profiled in vivo, its use as a negative control is implied by the enantiomeric nature of the probe pair [2]. The SGC recommends using BAY-369 as the negative control for in vivo studies; however, (R)-BAY-598 offers an alternative enantiomeric control that preserves identical physicochemical properties (logP, solubility, plasma protein binding) to the active probe, thereby minimizing confounding pharmacokinetic variables in comparative in vivo experiments [2].

In vivo negative control Xenograft model PDAC

Procurement-Driven Research Applications for (R)-BAY-598


Enantiomeric Negative Control in Cellular Target Engagement Assays

Utilize (R)-BAY-598 as a matched negative control alongside (S)-BAY-598 in cellular assays measuring p53K370 methylation or downstream SMYD2-dependent phenotypes. At concentrations up to 10 µM, (R)-BAY-598 exhibits minimal SMYD2 inhibition (IC50 = 1.7 µM) and negligible PAR1 antagonism (IC50 >30 µM), allowing confident attribution of observed effects to SMYD2 catalytic activity [1].

Validation of SMYD2-Dependent Synergistic Chemosensitization

In studies evaluating the synergy between SMYD2 inhibition and chemotherapeutic agents (e.g., doxorubicin in NSCLC or gemcitabine in PDAC), (R)-BAY-598 serves as an essential control to confirm that enhanced cytotoxicity is SMYD2-dependent rather than a result of off-target chemotype effects. (S)-BAY-598 synergizes with doxorubicin in NSCLC cells, and inclusion of (R)-BAY-598 strengthens the mechanistic interpretation of such combination studies [1][2].

In Vivo Pharmacokinetic Control for BAY-598 Probe Studies

For in vivo xenograft studies employing (S)-BAY-598 (e.g., 50 mg/kg oral dosing in PDAC models), (R)-BAY-598 can be used as a pharmacokinetic-matched negative control. Since both enantiomers share identical physicochemical properties (logP, molecular weight, plasma protein binding), any differential tumor response between treatment groups can be confidently ascribed to SMYD2 inhibition rather than differences in drug exposure or biodistribution [1].

Chemoproteomic Profiling of SMYD2 Substrates

In chemoproteomics workflows aimed at identifying novel SMYD2 methylation substrates (e.g., using quantitative mass spectrometry), (R)-BAY-598 provides a critical inactive-probe control to distinguish bona fide SMYD2 substrates from background or off-target methylation events. This application is particularly relevant given that BAY-598 has been used to identify novel SMYD2 substrates such as AHNAK [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-BAY-598

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.